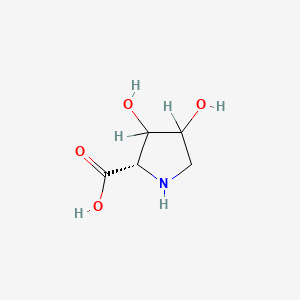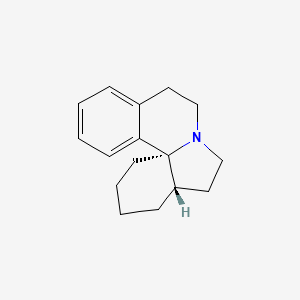
エルシフォリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Erucifoline is a naturally occurring pyrrolizidine alkaloid produced by several species of the genus Jacobaea. It is known for its toxicity towards insect herbivores and has a complex chemical structure with the molecular formula C18H23NO6
科学的研究の応用
Erucifoline has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying pyrrolizidine alkaloids.
Biology: Studied for its role as a natural insecticide due to its toxicity towards insect herbivores.
Medicine: Investigated for its potential hepatotoxic effects and its role in traditional medicine.
Industry: Used in the development of natural pesticides and plant protection agents.
作用機序
Target of Action
Erucifoline is a pyrrolizine alkaloid that is produced by several Jacobaea species . The primary targets of erucifoline are insect herbivores . It displays toxicity towards these organisms, suggesting a role in plant defense against generalist herbivores .
Mode of Action
It is known that pyrrolizidine alkaloids, the group to which erucifoline belongs, can act as feeding deterrents and toxic compounds . This suggests that erucifoline may interact with its targets by disrupting normal feeding behavior and inducing toxicity.
Biochemical Pathways
Erucifoline is part of the pyrrolizidine alkaloids, which are divided into four main groups based on their biosynthetic route: senecionine-, jacobine-, erucifoline-, and otosenine-like pyrrolizidine alkaloids It is known that pyrrolizidine alkaloids can have negative effects on insect herbivores .
Pharmacokinetics
It is known that pyrrolizidine alkaloids can be metabolized in the liver, leading to the formation of toxic metabolites
Result of Action
The result of erucifoline’s action is the deterrence of feeding and induction of toxicity in insect herbivores . This suggests that erucifoline plays a major role in plant defense against these organisms .
Action Environment
It is known that the production of pyrrolizidine alkaloids by plants can be influenced by factors such as nutrient availability and herbivore pressure
生化学分析
Biochemical Properties
Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between erucifoline and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, erucifoline has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .
Cellular Effects
Erucifoline exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. Erucifoline influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .
Molecular Mechanism
The molecular mechanism of erucifoline involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. Erucifoline binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, erucifoline can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erucifoline change over time due to its stability and degradation. Erucifoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to erucifoline in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .
Metabolic Pathways
Erucifoline is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying erucifoline metabolites. The metabolism of erucifoline can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
Erucifoline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, erucifoline can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of erucifoline within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .
Subcellular Localization
The subcellular localization of erucifoline plays a crucial role in its activity and function. Erucifoline is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct erucifoline to these compartments. The accumulation of erucifoline in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .
準備方法
Synthetic Routes and Reaction Conditions
Erucifoline can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documentedCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of erucifoline typically involves extraction from natural sources, particularly from plants of the Jacobaea genus. The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity erucifoline .
化学反応の分析
Types of Reactions
Erucifoline undergoes several types of chemical reactions, including:
Oxidation: Conversion to erucifoline N-oxide, which involves the oxidation of the tertiary amino group.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Erucifoline N-oxide: Formed through oxidation.
Various reduced derivatives: Formed through reduction reactions.
類似化合物との比較
Similar Compounds
Jacobine: Another pyrrolizidine alkaloid with similar insecticidal properties.
Senecionine: Shares structural similarities and biological activities with erucifoline.
Echimidine: Known for its hepatotoxic effects and similar chemical structure.
Uniqueness
Erucifoline is unique due to its specific macrocyclic lactone structure and its potent insecticidal properties. Its ability to form stable N-oxide derivatives also distinguishes it from other similar compounds .
特性
CAS番号 |
40158-95-0 |
|---|---|
分子式 |
C18H23NO6 |
分子量 |
349.4 g/mol |
IUPAC名 |
(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |
InChIキー |
NOQVBHHOUTTZGE-TZGXRXSYSA-N |
異性体SMILES |
C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |
SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
正規SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
同義語 |
erucifoline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)


